molecular formula C20H17F3N4NaO8P B3324142 Contezolid acefosamil CAS No. 1807365-35-0

Contezolid acefosamil

Número de catálogo: B3324142
Número CAS: 1807365-35-0
Peso molecular: 552.3 g/mol
Clave InChI: JANNTEAGZXJITO-BTQNPOSSSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de contezolid acefosamil implica la conversión de contezolid a su forma de profármaco. Este proceso incluye reacciones de O-acilación y N-fosforilación . Las condiciones de reacción específicas y los reactivos utilizados en estos pasos son propietarios y no se divulgan públicamente.

Métodos de producción industrial

La producción industrial de this compound probablemente implique la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría estrictas medidas de control de calidad para cumplir con los estándares regulatorios para la producción farmacéutica .

Actividad Biológica

Contezolid acefosamil (CZA), also known as MRX-4, is a novel prodrug of contezolid, developed to combat multidrug-resistant Gram-positive bacterial infections. This compound belongs to the oxazolidinone class of antibiotics, which are known for their effectiveness against various resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. The significance of CZA lies in its improved solubility and bioavailability compared to its parent drug, making it suitable for both intravenous (IV) and oral administration.

Antibacterial Efficacy

This compound itself exhibits no direct antibacterial activity; however, it is rapidly metabolized in vivo into the active drug contezolid. Studies have shown that CZA demonstrates high antibacterial efficacy comparable to linezolid, particularly in mouse models of systemic and thigh infections caused by multiple Gram-positive pathogens. The pharmacodynamic studies revealed that both oral and intravenous administrations of CZA resulted in similar antibacterial outcomes .

In Vivo Studies

In preclinical trials involving mouse models, CZA was tested against various strains of bacteria, including five isolates of Staphylococcus aureus, three isolates of Streptococcus pneumoniae, and two isolates of Streptococcus pyogenes. The results indicated that CZA effectively reduced bacterial counts by more than 2 log CFU (colony-forming units) at lower doses compared to the parent drug contezolid .

Table 1: Summary of In Vivo Efficacy Studies

PathogenDose (mg/kg)Bacterial Reduction (log CFU)
Staphylococcus aureus10>2
Streptococcus pneumoniae10>2
Streptococcus pyogenes10>2

Absorption and Metabolism

This compound is characterized by rapid absorption and conversion into contezolid. After IV administration, peak plasma concentrations of contezolid are reached within approximately 0.7 hours. The pharmacokinetic profile shows that the area under the curve (AUC) and maximum concentration (CmaxC_{max}) increase proportionally with the dose administered .

Table 2: Pharmacokinetic Parameters of this compound

Administration RouteDose Range (mg)CmaxC_{max} (mg/L)AUC (hmg/Lh\cdot mg/L)
Intravenous500 - 20001.05 - 15.6140.25 - 129.41
OralVariableSimilar to IVComparable

Safety Profile

In clinical trials, CZA was found to be well-tolerated with mild treatment-emergent adverse events reported in about 49% of subjects. No serious adverse events or deaths were recorded during the studies, indicating a favorable safety profile compared to linezolid .

Phase I Trials

A phase I study evaluated the safety, tolerability, and pharmacokinetics of CZA in healthy volunteers. The study included both single ascending dose (SAD) and multiple-dose regimens, confirming that CZA could be administered safely at doses up to 3000 mg without significant adverse effects .

Efficacy in Specific Infections

Case studies involving patients with skin and skin structure infections demonstrated that CZA could effectively treat infections caused by resistant Gram-positive bacteria. The outcomes showed significant clinical improvement with minimal side effects, reinforcing its potential as a treatment option for difficult-to-treat infections .

Propiedades

IUPAC Name

sodium;acetyloxy-[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N4O8P.Na/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25;/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32);/q;+1/p-1/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANNTEAGZXJITO-BTQNPOSSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4NaO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807365-35-0
Record name Contezolid acefosamil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807365350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONTEZOLID ACEFOSAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T79C086548
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Contezolid acefosamil
Reactant of Route 2
Reactant of Route 2
Contezolid acefosamil
Reactant of Route 3
Contezolid acefosamil
Reactant of Route 4
Reactant of Route 4
Contezolid acefosamil
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Contezolid acefosamil
Reactant of Route 6
Contezolid acefosamil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.